molecular formula C16H11BrO4 B1603497 methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate CAS No. 328526-38-1

methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate

Cat. No. B1603497
M. Wt: 347.16 g/mol
InChI Key: LHBJPCIITXZLEW-UHFFFAOYSA-N
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Description



  • Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is an organic compound with the molecular formula C<sub>14</sub>H<sub>9</sub>BrO<sub>3</sub> .

  • It belongs to the class of coumarin derivatives and contains a bromomethyl group.

  • The compound is used in various synthetic processes and has potential applications in medicinal chemistry.





  • Synthesis Analysis



    • The synthesis of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate involves the introduction of a bromomethyl group onto a xanthene scaffold.

    • Specific synthetic methods may vary, but one approach could be the reaction of a xanthene precursor with a bromomethylating agent.





  • Molecular Structure Analysis



    • The compound’s molecular structure consists of a xanthene core with a bromomethyl substituent at a specific position.

    • The precise arrangement of atoms can be visualized using molecular modeling software or spectroscopic techniques.





  • Chemical Reactions Analysis



    • Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate can participate in various chemical reactions, including substitution, esterification, and cyclization.

    • For example, it can react with nucleophiles to form new compounds.





  • Physical And Chemical Properties Analysis



    • Physical properties :

      • Colorless solid or crystalline powder.

      • Melting point: Approximately 213-215°C .

      • Solubility: Soluble in chloroform .



    • Chemical properties :

      • Reacts with nucleophiles due to the presence of the bromomethyl group.

      • May undergo esterification or other transformations.






  • Safety And Hazards



    • The compound is considered hazardous due to its corrosive properties.

    • It can cause skin and eye damage.

    • Proper protective measures should be taken during handling.




  • Future Directions



    • Investigate potential applications in drug development or synthetic chemistry.

    • Explore modifications to improve solubility and reduce adverse effects.




    Remember that this analysis is based on available information, and further research may be necessary for specific applications. If you need more detailed information, consult relevant scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LHBJPCIITXZLEW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H11BrO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30612170
    Record name Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30612170
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    347.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate

    CAS RN

    328526-38-1
    Record name Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30612170
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Brominating agents include N-bromosuccinimide, bromine, complexed bromine such as pyridinium bromide, and the like can be used to convert 7-methyl-9-oxoxanthene-1-carboxylic acid methyl ester 40 to 7-bromomethyl-9-oxoxanthene-1-carboxylic acid methyl ester 41. Solvents include chlorinated hydrocarbons, dipolar aprotic solvents, and various ethers. Temperature can range from 0-100 C. For example, a suspension of 7-methyl-9-oxoxanthene-1-carboxylic acid methyl ester (0.1 mol), N-bromosuccinimide (0.12 Mol) and benzoylperoxide (10 mg) in dry carbon tetrachloride (300 mL) is stirred at 60 C for 6 hours. The mixture is filtered, and the solid is washed successively with small amounts of chloroform, water and ether, and then dried to leave a desired product as white solid. For example, to a solution of compound 40 (1.97 g, 7.4 mmol) in carbon tetrachloride (400 mL) was added N-bromosuccinimide (1.44 g, 8.1 mmol) and a catalytic amount of benzoyl peroxide (45 mg, 3%). The reaction mixture was heated to reflux for 6 h and cooled to room temperature. The white precipitate was filtered out. The solvents were removed and the residue was recrystallized from EtOAc and hexanes. The crude product (2.05 g) was obtained and further recrystallization gave a pure white solid product 41 (1.15 g, 45%). 1H NMR (400 MHz, CDCl3) of 2: 8.27 (d, J=2.5 Hz, 1H), 7.80-7.72 (m, 2H), 7.57 (dd, J=8.5 and 1.1 Hz, 1H), 7.48 (d, J=8.5 Hz, 1H), 7.33 (dd, J=7.0 and 1.1 Hz, 1H), 4.57 (s, 2H), 4.00 (s, 3H).
    Quantity
    1.97 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.44 g
    Type
    reactant
    Reaction Step Two
    Quantity
    400 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    45 mg
    Type
    catalyst
    Reaction Step Four
    Yield
    45%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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